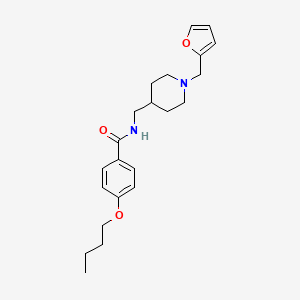
4-butoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-butoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential use as a drug candidate. It belongs to the class of benzamides and has been found to exhibit promising biological activity against various diseases.
Scientific Research Applications
Synthesis and Molecular Docking Study for Alzheimer's Disease
A study by Hussain et al. (2016) focused on the synthesis of different benzamides, including those with structures similar to the compound , for the potential treatment of Alzheimer's disease. These compounds showed promising enzyme inhibition activity against butyrylcholinesterase, an enzyme target for Alzheimer's therapy (Hussain et al., 2016).
Conformationally Constrained Butyrophenones as Antipsychotics
Raviña et al. (2000) synthesized and evaluated a series of conformationally restricted butyrophenones, which, like the specified compound, include piperidine and benzamide structures. These compounds were evaluated for their antipsychotic potential, showing affinity for various dopamine and serotonin receptors (Raviña et al., 2000).
Benzamide Derivatives as Potential Antipsychotics
A study by Xu et al. (2019) on benzamide derivatives possessing potent dopamine and serotonin receptor properties highlights the therapeutic potential of these compounds as antipsychotics. The structural features of these compounds, including the presence of piperidine and benzamide, suggest a framework for investigating the research applications of similar chemical entities (Xu et al., 2019).
Synthesis and Antihypertensive Activity
Clark et al. (1983) explored the synthesis and antihypertensive activity of spiro benzoxazine-piperidin-ones, demonstrating the potential of piperidine derivatives in cardiovascular research (Clark et al., 1983).
Anti-Acetylcholinesterase Activity
Sugimoto et al. (1990) evaluated a series of piperidine derivatives for their anti-acetylcholinesterase activity, indicating the potential use of such compounds in the treatment of diseases associated with acetylcholine dysfunction, such as Alzheimer's (Sugimoto et al., 1990).
Properties
IUPAC Name |
4-butoxy-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-2-3-14-26-20-8-6-19(7-9-20)22(25)23-16-18-10-12-24(13-11-18)17-21-5-4-15-27-21/h4-9,15,18H,2-3,10-14,16-17H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGDNEJPQFFJDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
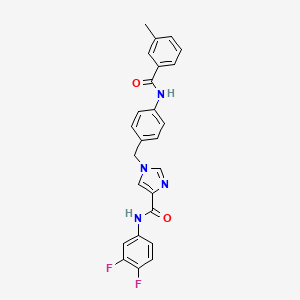
![N-(3-chloro-4-methylphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2363379.png)
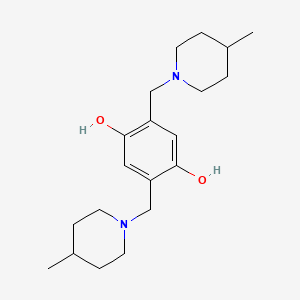
![N-[(1S,3R)-2,2-Dimethyl-3-phenylcyclopropyl]prop-2-enamide](/img/structure/B2363382.png)
![3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2363383.png)
![6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2363386.png)
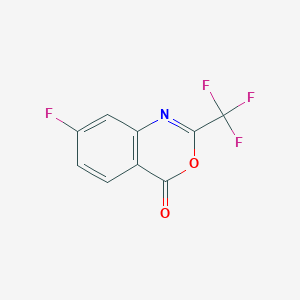
![4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B2363388.png)
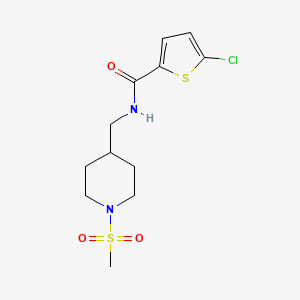

![4-[(4-Bromothiophen-3-yl)carbonyl]morpholine](/img/structure/B2363391.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2363393.png)
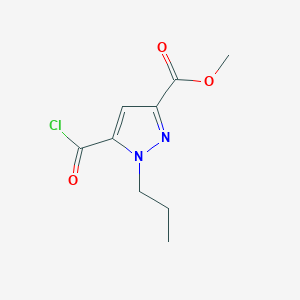
![7-Methyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2363396.png)
